

alpha-Hydroxy-gamma-butyrolactone literature review and patents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *alpha*-Hydroxy-*gamma*-butyrolactone

Cat. No.: B103373

[Get Quote](#)

An In-depth Technical Guide to α -Hydroxy- γ -butyrolactone: Synthesis, Properties, and Applications

Introduction: The Significance of a Chiral Lactone

α -Hydroxy- γ -butyrolactone (α -HGB), also known as 3-hydroxyoxolan-2-one, is a five-membered heterocyclic compound belonging to the γ -butyrolactone family.^[1] Its structure, featuring a hydroxyl group at the alpha position relative to the carbonyl, introduces a critical chiral center. This chirality makes α -HGB a highly valuable and versatile building block in asymmetric synthesis, particularly for the development of novel pharmaceuticals and biologically active molecules.^[2] The broader γ -butyrolactone scaffold is a privileged structure found in numerous natural products and FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities, including diuretic, anticancer, and antibiotic effects.^{[3][4]} This guide provides a comprehensive technical overview of α -HGB, from its fundamental properties and synthesis to its applications in research and drug development, offering field-proven insights for scientists and professionals.

Core Physicochemical Properties

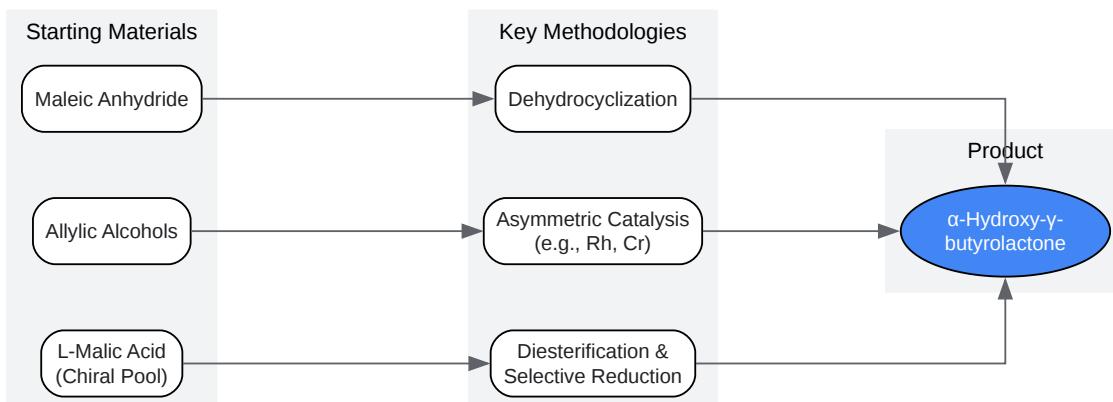
A thorough understanding of the physicochemical properties of α -HGB is essential for its application in synthesis and formulation. These properties dictate its solubility, reactivity, and compatibility with various reaction conditions.

Property	Value	Source
Molecular Formula	C ₄ H ₆ O ₃	PubChem[1]
Molecular Weight	102.09 g/mol	PubChem[1]
IUPAC Name	3-hydroxyoxolan-2-one	PubChem[1]
CAS Number	19444-84-9	PubChem[1]
Appearance	Colorless to Light yellow clear liquid	TCI Chemicals
Synonyms	Dihydro-3-hydroxy-2(3H)-furanone, 2-Hydroxy-gamma-butyrolactone	PubChem[1], TCI Chemicals

Synthesis of α -Hydroxy- γ -butyrolactone: Strategies and Protocols

The synthesis of α -HGB, particularly in an enantiomerically pure form, has been a significant focus of chemical research. The stereochemistry at the α -position is paramount, as different enantiomers can exhibit vastly different biological activities.

Key Synthetic Strategies


The causality behind choosing a synthetic route often depends on the desired stereochemistry, scalability, and the availability of starting materials.

- **Reduction of Diesters:** A prominent patented method involves the selective reduction of a 2-hydroxy substituted alkane diacid lower alkyl diester. This approach often utilizes alkali metal borohydrides, such as lithium borohydride, to chemoselectively reduce one ester group, which is followed by spontaneous cyclization to form the lactone.[5] The starting material, such as L-Malic acid, provides a readily available chiral pool precursor for synthesizing specific enantiomers.[5]
- **Asymmetric Catalysis:** Modern synthetic chemistry increasingly relies on catalytic enantioselective methods to produce chiral molecules efficiently. For derivatives of α -HGB, methods like chromium-catalyzed carbonyl allylation followed by lactonization have been

developed to synthesize enantioenriched α -exo-methylene γ -butyrolactones, which are close structural analogs.^{[6][7]} Similarly, Rhodium(I)-catalyzed intramolecular Alder ene reactions provide a powerful route to functionalized α -methylene- γ -butyrolactones with excellent enantioselectivity (over 99% ee).^[8] These methods are favored for their high efficiency and atom economy.

- From Chiral Auxiliaries: An established strategy involves the use of chiral auxiliaries, such as those derived from ephedrine, to direct the stereochemical outcome of a reaction. For instance, an ephedrine-derived morpholine dione can be used in the enantioselective synthesis of (S)- α -hydroxy γ -butyrolactone through a one-pot alkylation/allylation protocol.^[9]

General Synthetic Pathways to α -HGB.

[Click to download full resolution via product page](#)

General Synthetic Pathways to α -HGB.

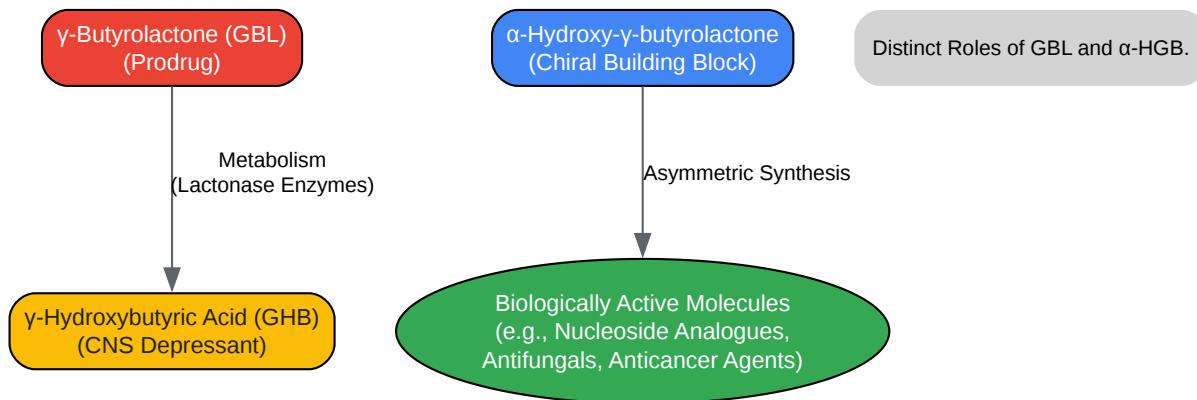
Experimental Protocol: Synthesis from a Malic Acid Diester

This protocol is adapted from the principles described in patent EP1027343A1.^[5] It represents a self-validating system where the progress can be monitored by standard analytical techniques (TLC, GC-MS).

Objective: To synthesize α -Hydroxy- γ -butyrolactone via the selective reduction of a dialkyl ester of 2-hydroxysuccinic acid (derived from malic acid).

Materials:

- Dimethyl L-malate
- Lithium borohydride (LiBH_4)
- Anhydrous Tetrahydrofuran (THF)
- Hydrochloric acid (1M solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Ethyl acetate
- Saturated sodium chloride solution (brine)


Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dimethyl L-malate (1 equivalent) in anhydrous THF under a nitrogen atmosphere.
- Cooling: Cool the reaction mixture to 0°C using an ice bath. The choice of a low temperature is critical to control the exothermic reaction and enhance the selectivity of the reduction.
- Addition of Reducing Agent: Slowly add a solution of lithium borohydride (approx. 1.1 equivalents) in anhydrous THF to the stirred solution via the dropping funnel over a period of 1 hour. The slow addition rate is crucial to prevent over-reduction and side reactions.
- Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of 1M HCl at 0°C until the pH is acidic (pH ~3-4). This step neutralizes the excess borohydride and hydrolyzes the borate-ester complexes.

- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. The organic layers are combined.
- Washing and Drying: Wash the combined organic layers with brine to remove residual water and inorganic salts. Dry the organic phase over anhydrous MgSO_4 .
- Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure α -Hydroxy- γ -butyrolactone.

Biological Activity and Role in Drug Development

While the parent compound, γ -butyrolactone (GBL), is primarily known as a prodrug for the central nervous system depressant γ -hydroxybutyric acid (GHB), the introduction of the α -hydroxy group fundamentally alters its profile, positioning it as a key synthetic intermediate rather than a direct pharmacological agent.[10][11]

[Click to download full resolution via product page](#)

Distinct Roles of GBL and α -HGB.

- Chiral Precursor: The primary role of α -HGB in drug development is as a chiral precursor. Its stereocenter is incorporated into the final structure of more complex molecules. For example,

it serves as a starting reagent for the synthesis of seco-pseudonucleoside synthons, which are important in antiviral and anticancer drug discovery.[2]

- **Scaffold for Bioactive Molecules:** The γ -butyrolactone moiety itself is a pharmacophore present in many natural products with diverse activities, including antifungal and antibiotic properties.[3] Synthetic efforts often focus on creating libraries of substituted γ -butyrolactones, using α -HGB as a versatile starting point to explore structure-activity relationships.
- **Functional Polyesters:** In the field of biomaterials, α -HGB is used as a functional monomer in ring-opening copolymerization to create functional polyesters.[12] These polymers are of interest for tissue engineering and drug delivery applications due to their potential biodegradability into non-toxic metabolites.[13]

Patents and Industrial Relevance

The commercial interest in α -HGB and its parent lactone is reflected in the patent literature, which focuses on efficient and scalable production methods.

Patent Number	Title	Key Innovation
EP1027343A1	Process for the preparation of hydroxy substituted gamma butyrolactones	Describes the synthesis from 2-hydroxy substituted alkane diacid diesters (e.g., from malic acid) using an alkali metal borohydride.[5]
US6521763B1	Method for producing gamma-butyrolactone	Focuses on the dehydrocyclization of 1,4-butanediol over a copper catalyst to produce the parent GBL.[14]
Patent 1047687	Process for the production of gamma-butyrolactone	Details the selective vapor-phase hydrogenation of maleic or succinic anhydride to GBL using a mixed copper-zinc oxide catalyst.[15]
US 5,374,773	Process for preparing (S)-3-hydroxy-gamma-butyrolactone	A process for preparing the (S)-enantiomer, highlighting the industrial importance of stereochemical control.[5]

These patents underscore the industrial drive to produce γ -butyrolactones from inexpensive and abundant feedstocks like maleic anhydride or 1,4-butanediol.[14][15] The methods for introducing the α -hydroxy group in a stereocontrolled manner are of particular value for the pharmaceutical and fine chemical industries.[5]

Conclusion

α -Hydroxy- γ -butyrolactone stands out not for its own direct biological effects, but as a cornerstone of asymmetric synthesis. Its value lies in the chiral information encoded in its structure, which can be transferred to create complex, high-value molecules for drug development and materials science. The ongoing innovation in its enantioselective synthesis, from chiral pool approaches to advanced asymmetric catalysis, continues to expand its utility. For researchers and drug development professionals, a deep understanding of the synthesis

and reactivity of α -HGB is crucial for leveraging its potential to build the next generation of therapeutics and advanced materials.

References

- (S)-(-)
- **alpha-Hydroxy-gamma-butyrolactone** | C4H6O3 | CID 545831. PubChem. [\[Link\]](#)
- Enantioselective Syntheses of Substituted γ -Butyrolactones. (2025).
- EP1027343A1 - Process for the preparation of hydroxy substituted gamma butyrolactones.
- Enantioselective Synthesis of α -exo-Methylene γ -Butyrolactones via Chromium Catalysis. (2015). *Organic Letters*. [\[Link\]](#)
- γ -Butyrolactone. Wikipedia. [\[Link\]](#)
- Lee, S., et al. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ -Butyrolactones. *Molecules*. [\[Link\]](#)
- Development of a New Reaction System for the Synthesis of Highly Optically Active α,γ -Substituted γ -Butyrolactones. (2025).
- Ring-Opening Copolymerization of α -Hydroxy- γ -butyrolactone and ϵ -Caprolactone. Toward the Metal-Free Synthesis of Functional Polyesters. (2023).
- Gamma-butyrolactone GBL CAS No.: 96-48-0. infupa.com. [\[Link\]](#)
- Wang, W., et al. (2013). Mechanism of α -acetyl- γ -butyrolactone synthesis. *Chemicke zvesti*. [\[Link\]](#)
- Moore, T., et al. (2005). Chemosynthesis of bioresorbable poly(gamma-butyrolactone) by ring-opening polymerisation: a review.
- Chen, W., et al. (2015).
- Gamma-Butyrolactone | C4H6O2 | CID 7302. PubChem. [\[Link\]](#)
- precursors gamma-butyrolactone gbl: Topics. Science.gov. [\[Link\]](#)
- GBL (Street Names: Blue Nitro, etc.). DEA Diversion Control Division. [\[Link\]](#)
- Representative biologically active γ -butyrolactones.
- Lei, A., et al. (2002). Highly enantioselective syntheses of functionalized alpha-methylene-gamma-butyrolactones via Rh(I)-catalyzed intramolecular Alder ene reaction: application to formal synthesis of (+)-pilocarpine. *Journal of the American Chemical Society*. [\[Link\]](#)
- US6521763B1 - Method for producing gamma-butyrolactone.
- PROCESS FOR THE PRODUCTION OF GAMMA-BUTYROLACTONE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. alpha-Hydroxy-gamma-butyrolactone | C4H6O3 | CID 545831 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. infupa.com [infupa.com]
- 3. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ -Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP1027343A1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]
- 6. Enantioselective Synthesis of α -exo-Methylene γ -Butyrolactones via Chromium Catalysis [organic-chemistry.org]
- 7. Enantioselective Synthesis of α -exo-Methylene γ -Butyrolactones via Chromium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly enantioselective syntheses of functionalized alpha-methylene-gamma-butyrolactones via Rh(I)-catalyzed intramolecular Alder ene reaction: application to formal synthesis of (+)-pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. γ -Butyrolactone - Wikipedia [en.wikipedia.org]
- 11. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chemosynthesis of bioresorbable poly(gamma-butyrolactone) by ring-opening polymerisation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US6521763B1 - Method for producing gamma-butyrolactone - Google Patents [patents.google.com]
- 15. PROCESS FOR THE PRODUCTION OF GAMMA-BUTYROLACTONE - Patent 1047687 [data.epo.org]
- To cite this document: BenchChem. [alpha-Hydroxy-gamma-butyrolactone literature review and patents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b103373#alpha-hydroxy-gamma-butyrolactone-literature-review-and-patents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com